molecular formula C10H10Br2N2O2 B5054878 3-bromo-N-[(4-bromophenyl)carbamoyl]propanamide

3-bromo-N-[(4-bromophenyl)carbamoyl]propanamide

Cat. No.: B5054878
M. Wt: 350.01 g/mol
InChI Key: IGNHWSHLICSELV-UHFFFAOYSA-N
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Description

3-Bromo-N-[(4-bromophenyl)carbamoyl]propanamide is an organic compound with the molecular formula C10H10Br2N2O2 It is a brominated derivative of propanamide, featuring both bromine and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[(4-bromophenyl)carbamoyl]propanamide typically involves the bromination of propanamide derivatives. One common method includes the reaction of 3-bromopropanamide with 4-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and specific temperature and pressure conditions.

Types of Reactions:

    Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the carbamoyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as brominated carboxylic acids.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

3-Bromo-N-[(4-bromophenyl)carbamoyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of brominated derivatives and as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly for its brominated structure which may impart unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-bromophenyl)carbamoyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carbamoyl group can form specific interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Bromo-N-(4-bromophenyl)propanamide: A closely related compound with similar brominated structure.

    4-Bromo-N-(3-bromopropanoyl)aniline: Another brominated derivative with a different substitution pattern.

Uniqueness: 3-Bromo-N-[(4-bromophenyl)carbamoyl]propanamide is unique due to its specific combination of bromine atoms and carbamoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[(4-bromophenyl)carbamoyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O2/c11-6-5-9(15)14-10(16)13-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNHWSHLICSELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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